5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate)

Thymidine kinase inhibition Nucleotide metabolism Cancer chemotherapy

5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) (CAS 64334-79-8; molecular formula C₉H₁₂ClN₂O₈P; MW 342.63 g/mol) is the 5′-monophosphate derivative of the halogenated thymidine analog 5-chloro-2′-deoxyuridine (CldU, CAS 50-90-8). The compound features a chlorine atom at the C-5 position of the uracil base and a phosphate group esterified at the 5′-position of the 2′-deoxyribose sugar, with three defined stereocentres [(2R,3S,5R)].

Molecular Formula C9H12ClN2O8P
Molecular Weight 342.63 g/mol
CAS No. 64334-79-8
Cat. No. B12925677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate)
CAS64334-79-8
Molecular FormulaC9H12ClN2O8P
Molecular Weight342.63 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)O)O
InChIInChI=1S/C9H12ClN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
InChIKeyRBQXEHDSKLSKLJ-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) (CAS 64334-79-8): A Pre-Phosphorylated Halogenated Nucleotide for Thymidylate Synthase and Kinase Research


5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) (CAS 64334-79-8; molecular formula C₉H₁₂ClN₂O₈P; MW 342.63 g/mol) is the 5′-monophosphate derivative of the halogenated thymidine analog 5-chloro-2′-deoxyuridine (CldU, CAS 50-90-8) [1]. The compound features a chlorine atom at the C-5 position of the uracil base and a phosphate group esterified at the 5′-position of the 2′-deoxyribose sugar, with three defined stereocentres [(2R,3S,5R)] . As the pre-formed monophosphate, this compound bypasses the initial, often rate-limiting, thymidine kinase (TK)-catalyzed phosphorylation step required for nucleoside-based analogs, positioning it as a critical tool for investigating thymidylate synthase (TS) inhibition, antiviral mechanisms, and nucleotide metabolism in TK-deficient model systems.

Why 5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) Cannot Be Interchanged with Other 5-Halogenated dUMP Analogs


Within the 5-halogenated 2′-deoxyuridine monophosphate series (5-F, 5-Cl, 5-Br, 5-I, 5-CF₃), the identity of the C-5 substituent dictates profoundly divergent biochemical profiles across multiple target enzymes despite shared structural scaffolds. The chlorine atom at C-5 confers a unique balance: 5-Cl-dUrd ranks among the most potent thymidine kinase inhibitors (Ki/Km 0.57–0.82, on par with 5-Br and 5-I) [1], while its 5′-monophosphate (5-Cl-dUMP) inhibits thymidylate synthase as effectively as the clinical gold-standard 5-F-dUMP in live-cell assays [2]. In antiviral screens, 5-Cl-monophosphates occupy a defined intermediate potency tier (5-I, 5-Br > 5-CF₃ > 5-Cl > 5-F), meaning substitutions in either direction would alter both efficacy and selectivity profiles [3]. Critically, the monophosphate form circumvents TK-dependent activation—a liability for nucleoside prodrugs in TK-deficient cells—making direct procurement of the 5′-phosphate essential for experiments in TK⁻ models, prodrug validation, or in vitro reconstitution assays where kinase activity is absent or variable.

Quantitative Differentiation Evidence for 5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) Against Closest Analogs


Thymidine Kinase Inhibition: 5-Chloro-dUrd Ranks in the Top Tier Among 26 5-Substituted Analogs (Ki/Km 0.57–0.82)

In a systematic evaluation of 26 5-substituted 2′-deoxyuridines against thymidine (dThd) kinase isolated from mouse leukemia L1210 cells, 5-chloro-dUrd was identified as one of the three most potent inhibitors alongside 5-bromo- and 5-iodo-dUrd, with Ki/Km values ranging from 0.57 to 0.82 [1]. This places 5-Cl-dUrd in the same potency tier as the widely used 5-Br and 5-I analogs, and substantially ahead of 5-F-dUrd (which was not among the top inhibitors of dThd kinase). All analogs displayed competitive kinetics with respect to dThd [1]. However, the study also established that dThd kinase inhibition alone does not correlate with tumor cell growth suppression (r = 0.16), underscoring that the 5′-monophosphate metabolite—not the nucleoside—is the relevant intracellular effector for antitumor activity via thymidylate synthetase inhibition [1].

Thymidine kinase inhibition Nucleotide metabolism Cancer chemotherapy Prodrug activation

Thymidylate Synthase Inhibition in Live Cells: CldUMP Matches FdUMP, the Active Metabolite of 5-Fluorouracil

An in vivo thymidylate synthase (TS) activity assay in Chinese hamster V79 cells demonstrated that treatment with 5-chloro-2′-deoxyuridine (CldUrd) inhibits TS as effectively as 5-fluoro-2′-deoxyuridine (FdUrd) treatment [1]. The study further established that CldUrd-induced cytotoxicity is directly attributable to uracil DNA glycosylase (UDG) activity removing uracil from DNA subsequent to TS inhibition by the monophosphate metabolite CldUMP, and that uracil (a UDG inhibitor) partially reverses CldUrd cytotoxicity [1]. This establishes CldUMP as a TS inhibitor with cellular efficacy comparable to FdUMP—the active metabolite of the widely used chemotherapeutic 5-fluorouracil—while operating through a distinct downstream cytotoxic mechanism involving BER-mediated DNA damage rather than fraudulent nucleotide incorporation alone.

Thymidylate synthase inhibition Cancer research Mechanism of action DNA damage

Molecular Dynamics Simulation: CldUMP Binding Affinity in TS Ternary Complex Rivals FdUMP

All-atom molecular dynamics (MD) simulations of thymidylate synthase (TS) in complex with dUMP analogs and the cofactor 5,10-methylene-tetrahydrofolate (mTHF) revealed that the averaged binding affinity order in ternary complexes is CldUMP ≈ FdUMP > dUMP > BrdUMP [1]. The MM/PBSA binding free energy calculations demonstrated that bridging water molecules around the ligands contributed approximately 10 kcal/mol to the increased binding affinity of dUMP/XdUMP toward TS [1]. Notably, while FdUMP formed a unique hydrogen bond with the TS Y94 hydroxyl group via its fluorine substituent—a feature absent in CldUMP—the overall binding free energy of CldUMP was comparable to FdUMP, suggesting that chlorine at C-5 stabilizes the ternary complex through distinct electrostatic and water-mediated interactions rather than direct residue contacts [1].

Molecular dynamics simulation Thymidylate synthase Binding free energy Drug design

Antiviral Activity Tier: 5-Cl-dUMP Occupies a Defined Intermediate Position Among 5-Halogenated Analogs

A comparative study of 5-halogenated and 5-trifluoromethyl 2′-deoxyuridine 5′-monophosphates against herpes simplex virus (HSV) and vaccinia virus established a clear activity ranking [1]. The 5′-monophosphates were potent HSV inhibitors (MIC₅₀ mostly 0.07–10 μg/mL) and vaccinia virus inhibitors (MIC₅₀ 0.07–0.2 μg/mL), with activity decreasing in the order: 5-I, 5-Br > 5-CF₃ > 5-Cl > 5-F [1]. The 5-Cl analog thus occupies a defined intermediate tier—less potent than 5-I and 5-Br, but more potent than 5-F. Importantly, the 5′-monophosphates were 10- to 40-fold more active than their corresponding 3′,5′-cyclic monophosphate derivatives in the same virus assay systems, and the cyclic diesters were 100- to 2000-fold less efficient as TS inhibitors than the 5′-monophosphates [1].

Antiviral research Herpes simplex virus Vaccinia virus Nucleoside analog

Bypass of Thymidine Kinase Dependency: 16–26-Fold Activity Enhancement in TK⁺ vs. TK⁻ Viral Infections Rationalizes Direct Monophosphate Use

In cells infected with vaccinia virus, the antiviral potencies of the nucleoside forms CldU, BrdU, and IdU were increased 16–26-fold in LLC-MK2 cells infected with thymidine kinase-positive (TK⁺) virus compared with TK-deficient (TK⁻) virus [1]. This demonstrates that viral TK-mediated phosphorylation to the monophosphate is a major determinant of antiviral activity for the nucleoside prodrugs [1]. Furthermore, in TK⁻ L1210 and Raji cell lines, all 5-substituted 2′-deoxyuridine derivatives showed greatly increased ID₅₀ values, confirming that TK-deficient cells cannot efficiently convert nucleosides to their active monophosphates [2]. The 3′,5′-cyclic monophosphate diesters were not efficient prodrug sources of nucleoside 5′-monophosphates in TK⁻ cells, proving 100- to 2000-fold less efficient as TS inhibitors than the 5′-monophosphates [2].

Thymidine kinase Vaccinia virus Antiviral activation Nucleotide prodrug

Radiosensitizer Prodrug Intermediate: CldUMP Is the Obligate Active Metabolite of the Clinical Candidate Cytochlor

5-Chloro-2′-deoxycytidine (Cytochlor, CldC, CAS 32387-56-7)—a clinical-stage tumor radiosensitizer investigated for head and neck, lung, and breast cancers—is metabolized through an obligate CldUMP intermediate: CldC → CldCMP → CldUMP → CldUDP → CldUTP → DNA incorporation [1][2]. CldUMP is therefore the branch-point metabolite connecting the deoxycytidine salvage pathway to TS inhibition and DNA incorporation. Co-administration with tetrahydrouridine (H₄U, a cytidine deaminase inhibitor) and PALA (an aspartate transcarbamylase inhibitor) selectively elevates CldUMP levels in tumor versus normal tissues [2]. Upon incorporation into DNA and subsequent ionizing radiation exposure, CldU residues generate uracil radicals and double-strand DNA breaks, achieving radiosensitization [1]. A two-fold dose enhancement ratio was demonstrated with the optimal CldC treatment protocol in the RIF-1 murine tumor model irradiated in vivo [2].

Radiosensitization Prodrug metabolism DNA incorporation Tumor-selective activation

Validated Application Scenarios for 5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) (CAS 64334-79-8)


In Vitro Thymidylate Synthase Inhibition Assays in TK-Deficient or Reconstituted Enzyme Systems

5-Cl-dUMP is ideally suited for direct TS inhibition measurements in purified enzyme assays, cell-free systems, or TK⁻ cell lines where nucleoside prodrugs (CldU, FdU) cannot be phosphorylated. The compound inhibits TS as effectively as FdUMP in live cells [1] and its binding affinity in the TS ternary complex rivals FdUMP in MD simulations [2], making it a validated positive control or comparator for TS inhibitor screening campaigns. The pre-installed 5′-phosphate eliminates the need for TK supplementation, ensuring consistent inhibitor concentration across replicates.

Antiviral Mechanism-of-Action Studies Distinguishing TK-Dependent from TK-Independent Pathways

In poxvirus and herpesvirus models, 5-Cl-dUMP enables dissection of the viral TK contribution to antiviral activity. The nucleoside CldU shows a 16–26-fold activity differential between TK⁺ and TK⁻ vaccinia virus infections [3]; direct use of 5-Cl-dUMP eliminates this variable, allowing researchers to attribute observed antiviral effects specifically to TS inhibition or DNA incorporation rather than to variable kinase activation. The compound's defined intermediate antiviral potency tier (5-I, 5-Br > 5-CF₃ > 5-Cl > 5-F) [4] further supports its use as a reference point in halogen-series SAR studies.

Radiosensitizer Mechanism Research and Prodrug Pathway Validation

As the authenticated obligate intermediate in the Cytochlor (CldC) radiosensitization pathway [5], 5-Cl-dUMP is the critical reagent for studying the TS-inhibition-to-DNA-damage cascade that underlies halogenated pyrimidine radiosensitization. Researchers can use 5-Cl-dUMP directly to bypass the upstream dCMP deaminase and deoxycytidine kinase steps, isolating the contribution of TS inhibition and subsequent uracil misincorporation/repair to radiation enhancement, without confounding variables from prodrug metabolism or cytidine deaminase activity [5].

Nucleotide Metabolism and DNA Repair Pathway Dissection

5-Cl-dUMP serves as a tool to study the intersection of TS inhibition and base excision repair (BER). The Brandon et al. (2000) study established that CldUMP-mediated TS inhibition leads to uracil incorporation into DNA followed by uracil DNA glycosylase (UDG)-dependent strand break formation—a mechanism distinct from the fraudulent nucleotide incorporation pathway of 5-FdUMP [1]. This distinct downstream cytotoxic mechanism makes 5-Cl-dUMP valuable for experiments that require separation of TS-inhibitory effects from direct DNA incorporation toxicity.

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